molecular formula C15H16N6O B12249109 N-{3-[(9-ethyl-9H-purin-6-yl)amino]phenyl}acetamide

N-{3-[(9-ethyl-9H-purin-6-yl)amino]phenyl}acetamide

Cat. No.: B12249109
M. Wt: 296.33 g/mol
InChI Key: XXGPWYZEYICJNA-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N-{3-[(9-ethyl-9H-purin-6-yl)amino]phenyl}acetamide typically involves the reaction of 9-ethyl-9H-purine-6-amine with 3-bromoaniline, followed by acetylation. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-{3-[(9-ethyl-9H-purin-6-yl)amino]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule. Common reagents include halides and amines.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-{3-[(9-ethyl-9H-purin-6-yl)amino]phenyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{3-[(9-ethyl-9H-purin-6-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes involved in purine metabolism, thereby affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-{3-[(9-ethyl-9H-purin-6-yl)amino]phenyl}acetamide can be compared with other similar compounds, such as:

    6-aminopurine: A compound with a similar purine structure but different functional groups.

    Adenine: Another purine derivative with distinct biological roles.

    Hypoxanthine: A purine compound involved in nucleotide metabolism.

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which differentiate it from other purine derivatives.

Properties

Molecular Formula

C15H16N6O

Molecular Weight

296.33 g/mol

IUPAC Name

N-[3-[(9-ethylpurin-6-yl)amino]phenyl]acetamide

InChI

InChI=1S/C15H16N6O/c1-3-21-9-18-13-14(16-8-17-15(13)21)20-12-6-4-5-11(7-12)19-10(2)22/h4-9H,3H2,1-2H3,(H,19,22)(H,16,17,20)

InChI Key

XXGPWYZEYICJNA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C(N=CN=C21)NC3=CC(=CC=C3)NC(=O)C

Origin of Product

United States

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